5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-phenylmethoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-18(20)17-11-10-16(22-17)14-8-4-5-9-15(14)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWASRJIRCVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602384 | |
| Record name | 5-[2-(Benzyloxy)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889951-82-0 | |
| Record name | 5-[2-(Benzyloxy)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Protection and Oxime Formation
A widely utilized approach involves the protection of phenolic hydroxyl groups followed by cyclization. Starting with 2-hydroxyacetophenone, the hydroxyl group is protected as a benzyl ether using benzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). The resulting 2-benzyloxyacetophenone is then converted to its oxime derivative via treatment with hydroxylamine hydrochloride. Subsequent reaction with aromatic aldehydes under basic conditions forms O-aryl oxime intermediates, which undergo acid-mediated cyclization to yield the furan core. For example, treatment with hydrochloric acid in acetic acid induces cyclization, producing 2-(2-benzyloxyphenyl)furan derivatives in yields of 70–85%.
DDQ-Mediated Dehydrogenation
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been employed to dehydrogenate dihydrofuran intermediates into fully aromatic furans. In a representative procedure, a dihydrofuran precursor dissolved in dichloromethane/water (9:1) reacts with DDQ at room temperature for 16 hours, achieving quantitative conversion to the furan product. This method avoids harsh thermal conditions, making it suitable for acid-sensitive substrates.
Multicomponent Reactions
Copper-Catalyzed Three-Component Coupling
A copper(II)-catalyzed three-component reaction using aryldiazoacetates, alcohols, and chalcones has been adapted for furan synthesis. For 5-(2-(benzyloxy)phenyl)furan-2-carboxylic acid, the protocol involves:
- Diazo Compound Preparation : Ethyl diazoacetate is generated in situ from glycine ethyl ester hydrochloride.
- Coupling : The diazo compound reacts with benzyl alcohol and a chalcone derivative (e.g., 2-benzyloxyphenyl propenone) in the presence of Cu(OTf)₂ at 40°C.
- Cyclization : The intermediate undergoes spontaneous cyclization to form the furan ring, followed by ester hydrolysis with aqueous NaOH to yield the carboxylic acid. This method achieves diastereoselectivity >99:1 and isolated yields of 81% for the furan ester intermediate.
Ultrasound-Assisted One-Pot Synthesis
Reaction Design and Optimization
A one-pot synthesis leveraging ultrasound irradiation significantly reduces reaction times. Ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate reacts with 2-benzyloxysalicylaldehyde in acetonitrile under ultrasonic conditions (40 kHz, 250 W). Potassium carbonate acts as a base, while polyethylene glycol-400 (PEG-400) serves as a phase-transfer catalyst. The ultrasound promotes rapid mixing and accelerates the tandem aldol condensation-cyclization sequence, completing the reaction in 3–6 hours compared to 24 hours under conventional heating. The final hydrolysis step with aqueous HCl furnishes the carboxylic acid in 94% yield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxyphenyl group can enhance the compound’s binding affinity to these targets, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Phenylfuran-2-carboxylic acid: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
2-(Benzyloxy)benzoic acid: Contains a benzyloxy group but lacks the furan ring, leading to different chemical properties.
Furan-2-carboxylic acid: A simpler structure without the benzyloxyphenyl group, used as a basic building block in organic synthesis.
Uniqueness
5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid is unique due to the combination of the benzyloxyphenyl group and the furan ring, which imparts distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Biological Activity
5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid, a compound with the molecular formula C16H14O4, has garnered attention in recent years due to its promising biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Overview of the Compound
5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid features a furan ring substituted with a benzyloxy group and a carboxylic acid moiety. Its unique structure contributes to its diverse biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of 5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth and disrupting cell membrane integrity. This activity is crucial for its potential use in treating infections caused by resistant bacterial strains.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells and interfere with cell proliferation. It has been shown to selectively reduce viability in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
Comparative Analysis
To better understand the efficacy of 5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid, a comparative analysis with related compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Findings |
|---|---|---|---|
| 5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid | Significant | Moderate | Effective against various bacterial strains and cancer cell lines |
| 2,7,8-Trimethylquinoline-3-carboxylic acid | Moderate | Significant | High cytotoxicity against specific cancer cells |
| Quinoline-4-carboxylic acid | Low | High | Strong growth inhibition in multiple cancer models |
1. Antimicrobial Properties
A study conducted on the antimicrobial activity of 5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid demonstrated its effectiveness against several bacterial strains. The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. Results indicated that it exhibited notable inhibition against MRSA, highlighting its potential as an alternative treatment for resistant infections .
2. Anticancer Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The findings showed that the compound significantly reduced cell viability in these lines, suggesting its potential role as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and modulation of key signaling pathways associated with cancer progression .
Research Findings
Recent research has focused on the synthesis and structural optimization of derivatives related to 5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl moiety can improve both antimicrobial and anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2-(Benzyloxy)phenyl)furan-2-carboxylic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step procedures, including Suzuki-Miyaura coupling for aryl-furan bond formation, followed by benzyloxy group introduction via nucleophilic substitution. Purification is critical and employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) . Monitoring via TLC (Rf analysis) and HPLC (≥95% purity threshold) ensures quality.
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and benzyloxy linkage.
- FT-IR for carboxylic acid (C=O stretch ~1700 cm⁻¹) and furan ring (C-O-C ~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS or HRMS) for molecular ion validation .
- X-ray crystallography (if crystalline) for absolute configuration .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Treat as a potential irritant (skin/eyes) based on analogs like 4-formylfuran-2-carboxylic acid. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers. Follow SDS guidelines for spills (neutralize with bicarbonate) and disposal (incineration) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while retaining solubility?
- Methodology :
- Substituent engineering : Replace benzyloxy with electron-withdrawing groups (e.g., -NO₂) to boost electrophilicity.
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
- SAR studies : Test analogs in enzyme inhibition assays (e.g., COX-2) to correlate structure with activity .
Q. How should researchers resolve contradictions in reported toxicity data for this compound?
- Methodology :
- In vitro assays : Conduct MTT tests on HepG2 cells to assess acute cytotoxicity.
- Comparative analysis : Cross-reference data from analogs (e.g., 5-phenylfuran derivatives) and apply QSAR models to predict LD₅₀ .
- Metabolite profiling : Use LC-MS to identify degradation products under physiological conditions .
Q. What computational strategies can elucidate its mechanism of action in enzyme inhibition?
- Methodology :
- Molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., HIV-1 protease).
- MD simulations (GROMACS) to analyze stability of ligand-protein complexes over 100-ns trajectories .
- DFT calculations (Gaussian) to map electrostatic potential surfaces and reactive sites .
Q. How can degradation pathways be minimized during long-term storage?
- Methodology :
- Stability studies : Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation.
- Antioxidant additives : Include 0.1% BHT in stock solutions to prevent radical-mediated breakdown .
Q. What strategies improve yield in scaled-up synthesis without compromising purity?
- Methodology :
- Flow chemistry : Optimize Suzuki coupling in continuous reactors for higher throughput.
- DoE (Design of Experiments) : Use Taguchi methods to identify critical parameters (e.g., catalyst loading, temperature).
- In-line PAT (Process Analytical Technology) : Implement FTIR for real-time reaction monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
